5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole
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Overview
Description
5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole is a chemical compound with the molecular formula C₁₁H₁₂O₄ and a molecular weight of 208.21 g/mol . It is characterized by the presence of an oxirane ring and a benzodioxole moiety, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole typically involves the reaction of 1,3-benzodioxole with an epoxide-containing reagent under controlled conditions. One common method includes the use of epichlorohydrin in the presence of a base such as sodium hydroxide to facilitate the formation of the oxirane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the oxirane ring under mild conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 5-[(Oxiran-2-ylmethoxy)methyl]-1,3-benzodioxole involves its interaction with various molecular targets, primarily through the reactive oxirane ring. This ring can undergo nucleophilic attack by biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The pathways involved include enzyme inhibition and modification of protein structures .
Comparison with Similar Compounds
Similar Compounds
2-[(Oxiran-2-ylmethoxy)methyl]furan: Similar structure but with a furan ring instead of a benzodioxole ring.
1,4-Bis[(oxiran-2-ylmethoxy)methyl]cyclohexane: Contains two oxirane rings and a cyclohexane core.
3-Ethyl-3-[(2-oxiranylmethoxy)methyl]oxetane: Features an oxetane ring with an oxirane substituent.
Properties
IUPAC Name |
5-(oxiran-2-ylmethoxymethyl)-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-10-11(15-7-14-10)3-8(1)4-12-5-9-6-13-9/h1-3,9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLSEGOANYTJBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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